molecular formula C17H15N3O2S2 B2639186 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896355-71-8

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2639186
CAS No.: 896355-71-8
M. Wt: 357.45
InChI Key: HZBWIRRVNFGUTN-UHFFFAOYSA-N
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Description

N-(6-Acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a synthetic benzothiazole derivative intended for research applications. Compounds within this chemical class have been identified as promising scaffolds in medicinal chemistry and biochemical research due to their diverse biological activities. Research Applications and Value: Benzothiazole acetamide derivatives are a subject of significant research interest. Studies on closely related analogs have demonstrated potent urease inhibitory activity . The urease enzyme is a key virulence factor in pathogens like Helicobacter pylori , and its inhibitors are investigated as potential therapeutic agents for conditions like peptic ulcers . Furthermore, structurally similar N-(thiazol-2-yl)-benzamide analogs have been characterized as selective antagonists and negative allosteric modulators of the Zinc-Activated Channel (ZAC) , an atypical ligand-gated ion channel . These compounds serve as valuable pharmacological tools for probing the physiological functions of this poorly understood receptor in the nervous system and peripheral tissues . The specific substitution pattern on the benzothiazole core, including the 6-acetamido group, is known to be critical for the biological activity of this compound class . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-10(21)18-12-6-7-14-15(9-12)24-17(19-14)20-16(22)11-4-3-5-13(8-11)23-2/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBWIRRVNFGUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves multi-step organic reactions. One common method includes the acylation of 6-amino-2-benzothiazolylamine with acetic anhydride to form 6-acetamidobenzo[d]thiazole. This intermediate is then subjected to a nucleophilic substitution reaction with 3-(methylthio)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide varies depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can include inhibition of kinases, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzothiazole Core

N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide
  • Structure: Nitro (-NO₂) group at position 6; benzamide at position 2.
  • Synthesis : Synthesized via nitration followed by amidation .
  • Spectroscopy :
    • ¹H NMR : Distinct aromatic proton shifts at 7.66–8.32 ppm and a singlet at 13.26 ppm (amide NH) .
  • Applications : Intermediate for corrosion inhibitors; nitro groups enhance electron-withdrawing effects, improving adsorption on metal surfaces .
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB)
  • Structure: Amino (-NH₂) group at position 4.
  • Spectroscopy :
    • ¹H NMR : Aromatic protons at 6.71–8.10 ppm; amine NH at 5.18 ppm and amide NH at 12.51 ppm .
    • FT-IR : Peaks at 3399 cm⁻¹ (amine) and 3298 cm⁻¹ (amide) .
  • Applications: Superior corrosion inhibition efficiency (∼90%) compared to nitro derivatives due to electron-donating amino group enhancing metal surface interaction .
N-(6-Trifluoromethylbenzo[d]thiazol-2-yl)phenylacetamide Derivatives
  • Structure : Trifluoromethyl (-CF₃) at position 6; phenylacetamide side chains.

The methylthio (-SMe) group on the benzamide may enhance lipophilicity compared to unsubstituted benzamide analogs.

Modifications on the Benzamide Moiety

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
  • Structure : Thiadiazole-thioacetamide side chain.
  • Bioactivity : Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.12 µM) and antiproliferative activity against MCF-7 cancer cells .
  • Synthesis : Reacted thiosemicarbazide with benzodioxine derivatives under basic conditions .
N-(5,6-Methylenedioxybenzothiazol-2-yl)acetamide Derivatives
  • Structure : Methylenedioxy (-OCH₂O-) substituents at positions 5 and 6; varied thio/piperazine side chains.
  • Physical Properties : Melting points range from 228°C to 265°C; yields 68–84% .

Comparison with Target Compound :
The 3-(methylthio)benzamide group in the target compound lacks the extended heterocyclic systems seen in 6d but may offer simpler synthetic routes. Its lipophilicity is likely intermediate between methylenedioxy derivatives (more polar) and trifluoromethyl analogs (more hydrophobic).

Table 1: Key Properties of Benzothiazole-Benzamide Analogs
Compound Substituents (Benzothiazole) Benzamide Modification Melting Point (°C) Notable Bioactivity Reference
N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide -NO₂ None N/A Corrosion inhibition
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide -NH₂ None N/A Corrosion inhibition (90%)
Compound 6d () -NO₂ Thiadiazole-thioacetamide N/A VEGFR-2 inhibition (IC₅₀ 0.12 µM)
Compound 3g () -OCH₂O- Pyrimidin-2-ylthio 230 Kinase inhibition (hypothesized)
Target Compound -NHCOCH₃ 3-(Methylthio) N/A Hypothesized anticancer activity N/A
Table 2: Spectral Data Comparison
Compound ¹H NMR Shifts (Key Protons) FT-IR Peaks (cm⁻¹) Reference
N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide 7.66–8.32 ppm (aromatic), 13.26 (amide) N/A
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 6.71–8.10 ppm (aromatic), 12.51 (amide) 3399 (amine), 3298 (amide)
Target Compound (Predicted) ~2.1 ppm (SCH₃), 7.4–8.3 (aromatic) ~1660 (amide C=O), 2550 (C-S) N/A

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H15N3O2S2C_{17}H_{15}N_{3}O_{2}S_{2} with a molecular weight of 357.45 g/mol. The compound features a benzothiazole moiety, which is known for its biological significance, particularly in drug development.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Studies have indicated that derivatives of benzothiazole exhibit potent anticancer properties. For example, a related compound demonstrated significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes, including tyrosinase, which is crucial in melanin production and could be targeted for skin-related disorders .
  • Antimicrobial Properties : Some benzothiazole derivatives possess antimicrobial activities against a range of pathogens, suggesting potential applications in treating infections .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:

  • C-H Activation : Recent studies highlighted the role of C-H activation in the compound's reactivity, which may contribute to its biological activity by facilitating interactions with biological targets .
  • Molecular Docking Studies : Computational studies suggest that the compound can bind effectively to target proteins involved in cancer progression and microbial resistance, indicating its potential as a lead compound for drug development .

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study published in ResearchGate reported that benzothiazole derivatives exhibited significant anti-cancer activity through inhibition of specific signaling pathways involved in tumor growth and metastasis .
  • Another investigation focused on enzyme inhibition demonstrated that derivatives with similar structural features displayed promising IC50 values against tyrosinase, highlighting their potential for therapeutic use in hyperpigmentation disorders .

Data Table: Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits tyrosinase (IC50 = 46.9 μM)
AntimicrobialEffective against various pathogens
C-H ActivationFacilitates reactions leading to bioactivity

Q & A

Q. What are the recommended synthetic routes for N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Synthesis typically involves coupling 6-acetamidobenzo[d]thiazol-2-amine with 3-(methylthio)benzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key optimizations include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity .
  • Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions .
  • Catalysts : No catalysts required, but inert atmospheres (N₂) may improve stability of sensitive intermediates .
    Post-synthesis purification via column chromatography or recrystallization (ethanol/water) ensures ≥95% purity .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., acetamide proton at δ ~2.1 ppm, methylthio group at δ ~2.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₇H₁₅N₃O₂S₂; theoretical 357.45 g/mol) .
  • Infrared spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .
  • HPLC : Monitors purity (>95%) and detects byproducts .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

  • Methodological Answer :
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Anti-inflammatory activity : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) to identify critical functional groups?

  • Methodological Answer :
  • Comparative analogs : Synthesize derivatives with modifications (e.g., replacing methylthio with sulfonyl or methoxy groups) and compare bioactivity .
  • Molecular docking : Simulate interactions with targets (e.g., mycobacterial aminoacyl-tRNA synthetases) to identify binding motifs (e.g., acetamide’s role in H-bonding) .
  • Pharmacophore mapping : Use software (e.g., Schrödinger) to correlate electronic/steric properties with activity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and replicate counts (n ≥ 3) .
  • Purity validation : Re-test compounds with HPLC-certified purity to exclude batch variability .
  • Mechanistic follow-up : Combine phenotypic assays (e.g., MIC) with target-specific studies (e.g., enzyme inhibition) to confirm on-target effects .

Q. What in silico and experimental approaches elucidate its mechanism of action?

  • Methodological Answer :
  • In silico :
  • Molecular dynamics (MD) : Simulate binding stability with mycobacterial AARS over 100 ns trajectories .
  • ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .
  • Experimental :
  • Enzyme inhibition assays : Measure IC₅₀ against purified AARS using radiolabeled amino acid incorporation .
  • Transcriptomics : RNA-seq on treated bacterial cultures to identify downregulated protein biosynthesis pathways .

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